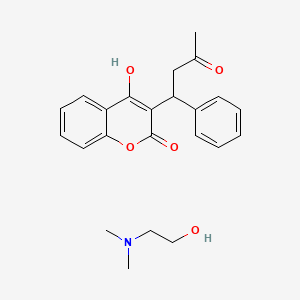

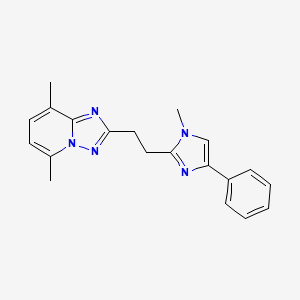

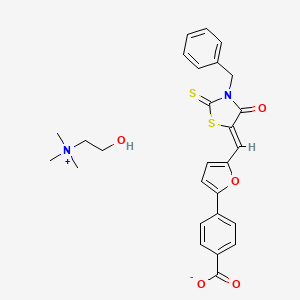

![molecular formula C26H20F2NNaO6S B605258 2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid CAS No. 1853130-05-8](/img/structure/B605258.png)

2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid

Vue d'ensemble

Description

AJS1669 (acide libre) est un activateur puissant et biodisponible par voie orale de la glycogène synthase. Il a été démontré qu'il améliorait le métabolisme du glucose et réduisait la masse corporelle adipeuse chez la souris . Ce composé est particulièrement important dans le contexte de la recherche sur le diabète en raison de sa capacité à activer la glycogène synthase, une enzyme clé impliquée dans la synthèse du glycogène.

Méthodes De Préparation

La synthèse de l'AJS1669 (acide libre) implique plusieurs étapes, notamment la réaction du 4-(4,5-difluoro-2-méthylsulfanyl-phényl)phénol avec le furfuraldéhyde, suivie de réactions supplémentaires pour introduire les groupes amino et carboxyle . Les méthodes de production industrielle de l'AJS1669 (acide libre) ne sont pas largement documentées, mais impliquent généralement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

L'AJS1669 (acide libre) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être utilisée pour modifier les groupes fonctionnels du composé.

Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques, modifiant potentiellement l'activité du composé.

Substitution : Cette réaction peut être utilisée pour introduire différents substituants sur les cycles aromatiques du composé.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

L'AJS1669 (acide libre) a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme un composé d'outil pour étudier l'activation de la glycogène synthase et ses effets sur le métabolisme du glucose.

Biologie : Il est utilisé pour étudier le rôle de la glycogène synthase dans le métabolisme cellulaire et le stockage de l'énergie.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement du diabète et de l'obésité en raison de sa capacité à améliorer le métabolisme du glucose et à réduire la masse corporelle adipeuse.

Mécanisme d'action

L'AJS1669 (acide libre) exerce ses effets en activant la glycogène synthase, une enzyme responsable de la conversion du glucose en glycogène. Cette activation est potentialisée en présence de glucose-6-phosphate, un activateur allostérique de la glycogène synthase. Le composé accélère l'accumulation et la dégradation du glycogène, améliorant le métabolisme du glucose et réduisant la masse corporelle adipeuse .

Applications De Recherche Scientifique

AJS1669 (free acid) has several scientific research applications:

Chemistry: It is used as a tool compound to study glycogen synthase activation and its effects on glucose metabolism.

Biology: It is used to investigate the role of glycogen synthase in cellular metabolism and energy storage.

Medicine: It has potential therapeutic applications in the treatment of diabetes and obesity due to its ability to improve glucose metabolism and reduce body fat mass.

Industry: It may be used in the development of new drugs targeting glycogen synthase for metabolic disorders.

Mécanisme D'action

AJS1669 (free acid) exerts its effects by activating glycogen synthase, an enzyme responsible for converting glucose to glycogen. This activation is potentiated in the presence of glucose-6-phosphate, an allosteric activator of glycogen synthase. The compound accelerates glycogen accumulation and degradation, improving glucose metabolism and reducing body fat mass .

Comparaison Avec Des Composés Similaires

L'AJS1669 (acide libre) est unique par rapport aux autres activateurs de la glycogène synthase en raison de sa nature puissante et biodisponible par voie orale. Des composés similaires comprennent :

Rosiglitazone : Une autre thiazolidinedione avec des effets similaires à la pioglitazone.

Métformine : Un médicament antidiabétique largement utilisé qui améliore le métabolisme du glucose mais n'active pas directement la glycogène synthase.

L'AJS1669 (acide libre) se distingue par son activation spécifique de la glycogène synthase et ses effets bénéfiques sur le métabolisme du glucose et la réduction de la graisse corporelle.

Propriétés

Numéro CAS |

1853130-05-8 |

|---|---|

Formule moléculaire |

C26H20F2NNaO6S |

Poids moléculaire |

535.4936 |

Nom IUPAC |

2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid |

InChI |

InChI=1S/C26H21F2NO6S/c1-36-24-12-22(28)21(27)11-20(24)16-4-6-17(7-5-16)34-15-19-8-9-23(35-19)26(32)29(14-25(30)31)13-18-3-2-10-33-18/h2-12H,13-15H2,1H3,(H,30,31) |

Clé InChI |

HGRHNLODARQRCX-UHFFFAOYSA-M |

SMILES |

CSC1=CC(=C(C=C1C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)N(CC4=CC=CO4)CC(=O)O)F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AJS1669; AJS-1669; AJS 1669 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

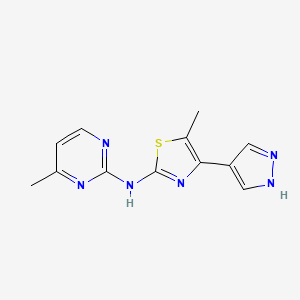

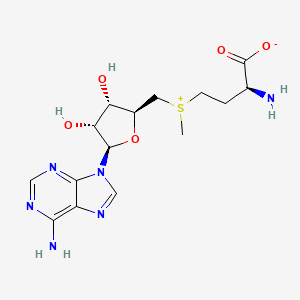

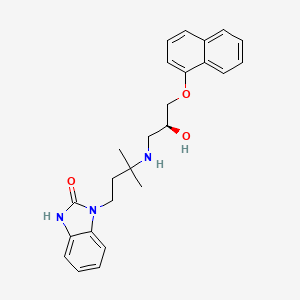

![N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride](/img/structure/B605187.png)